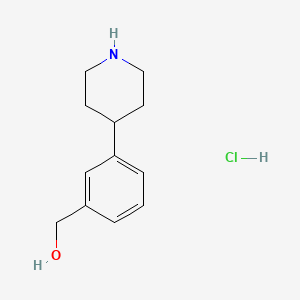

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Descripción general

Descripción

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a chemical compound with the empirical formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include:

Temperature: Controlled to ensure optimal reaction rates.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and ethanol.

Catalysts: Reduction steps may involve catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound are scaled-up versions of the laboratory synthesis, with additional considerations for cost-efficiency, yield optimization, and safety. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClN\O

- Molecular Weight : 227.73 g/mol

- Structure : The compound features a piperidine ring attached to a phenyl group, with a hydroxymethyl group providing functional versatility.

Targeted Protein Degradation

One of the primary applications of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively degrade specific proteins within cells. The compound serves as a semi-flexible linker that connects the ligand targeting the protein to an E3 ligase recruiter.

Bioconjugation Applications

The compound is also useful in bioconjugation processes, where it acts as a crosslinker to facilitate the attachment of biomolecules. This application is critical in developing targeted therapies and diagnostic tools.

Applications in Bioconjugation

- Antibody-Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies via this compound, researchers can create ADCs that selectively target cancer cells while minimizing damage to healthy tissues.

- Protein Labeling : The compound can be employed to label proteins for imaging or tracking within biological systems, aiding in understanding protein dynamics and interactions.

Potential Therapeutic Uses

Research indicates that compounds related to this compound may have therapeutic potential beyond their role as linkers.

Therapeutic Insights

- Antidepressant Activity : Some studies suggest that piperidine derivatives exhibit antidepressant-like effects, potentially making this compound a candidate for further investigation in treating mood disorders.

- Anticancer Properties : Preliminary research indicates that modifications of piperidine compounds can show activity against various cancer cell lines, warranting further exploration into their mechanisms and efficacy.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | PROTAC Development | Demonstrated enhanced degradation of target proteins using optimized linkers including this compound. |

| Study B | Bioconjugation | Showed successful conjugation with antibodies leading to improved targeting in cancer therapies. |

| Study C | Antidepressant Effects | Reported significant behavioral changes in animal models treated with piperidine derivatives. |

Mecanismo De Acción

The mechanism of action of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s semi-flexible nature allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient ternary complex formation and protein degradation .

Comparación Con Compuestos Similares

Similar Compounds

- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride

- (2-(Piperidin-4-yl)phenyl)methanol hydrochloride

- (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is unique due to its specific structural features that provide a balance between rigidity and flexibility, making it an ideal linker for PROTAC development. Its ability to influence the 3D orientation of bifunctional protein degraders distinguishes it from other similar compounds .

Actividad Biológica

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structure, characterized by a piperidine ring and a phenyl group, suggests various biological activities, particularly in the modulation of enzyme and receptor functions.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 232.73 g/mol

This configuration allows for significant interactions with biological targets, influencing its pharmacological properties.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. The piperidine moiety enhances binding affinity to various biological targets, potentially modulating their activity and leading to physiological responses. Notably, compounds with similar structures have been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndromes.

1. CNS Disorders

Research indicates that this compound exhibits significant activity in treating central nervous system disorders. Its piperidine component is associated with analgesic and anxiolytic effects, making it a candidate for further exploration in neuropharmacology.

2. Inflammatory Responses

Recent studies have highlighted the compound's potential as an NLRP3 inflammasome inhibitor. This is crucial as the NLRP3 inflammasome is involved in inflammatory responses linked to various diseases, including autoimmune conditions. In vitro studies demonstrated that derivatives of similar piperidine compounds could inhibit pyroptosis and IL-1β release, suggesting that this compound may also exhibit anti-inflammatory properties .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| CNS Disorders | Analgesic and anxiolytic effects | |

| Anti-inflammatory | Inhibition of pyroptosis and IL-1β | |

| Enzyme Inhibition | Potential inhibition of 11β-HSD1 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Observed | Reference |

|---|---|---|

| Piperidine derivatives | Anti-pyroptotic activity | |

| Hydroxymethyl group | Enhanced binding affinity |

Case Study 1: Central Nervous System Applications

A study evaluating the effects of piperidine derivatives on anxiety-related behaviors showed that compounds similar to this compound significantly reduced anxiety-like behaviors in rodent models. This suggests a promising avenue for developing new anxiolytic medications.

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, derivatives were tested for their ability to inhibit NLRP3 inflammasome activation. Results indicated that specific modifications to the piperidine structure could enhance anti-inflammatory activity, providing insights into optimizing this compound for therapeutic use .

Propiedades

IUPAC Name |

(3-piperidin-4-ylphenyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11;/h1-3,8,11,13-14H,4-7,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOMRKMIXSGZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=C2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.